N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
Description
N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone substituted with a 3-bromophenyl group and a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety. The benzotriazinone core is a critical pharmacophore observed in compounds targeting G protein-coupled receptors (GPCRs), particularly GPR139, a receptor implicated in neurological disorders such as epilepsy and Parkinson’s disease . The bromine atom at the 3-position of the phenyl group enhances lipophilicity and may influence receptor binding kinetics.
Properties
IUPAC Name |
N-(3-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-7-6-8-15(13-14)21-18(25)11-2-1-5-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQOUZXPHOSABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The 3-bromo substituent in the target compound increases molecular weight (422.28 g/mol) compared to BH40918 (354.38 g/mol) and BH40923 (372.37 g/mol). Bromine’s higher atomic weight and van der Waals radius may enhance membrane permeability but reduce aqueous solubility relative to fluorine analogs .
Benzotriazinone Core Modifications: All analogs retain the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group, critical for GPR139 modulation as noted in patent literature .
Therapeutic Implications: Patent data () highlights benzotriazinones as GPR139 modulators for neurological disorders. While specific activity data for the target compound is unavailable, fluorinated analogs like BH40918 may exhibit superior blood-brain barrier penetration due to reduced molecular weight and polarity .
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